molecular formula C15H21N5O2S B6435609 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549008-22-0

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6435609
CAS No.: 2549008-22-0
M. Wt: 335.4 g/mol
InChI Key: BNFRFESSRUQFJI-UHFFFAOYSA-N
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Description

. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a heterocyclic aromatic structure, and is modified with a piperidine ring and a cyclopropanesulfonamide group[_{{{CITATION{{{2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ...[{{{CITATION{{{_1{Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as ... - MDPI](https://www.mdpi.com/1424-8247/16/9/1324).

Preparation Methods

The synthesis of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidine core[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d .... One common synthetic route includes the following steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and a β-diketone[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....

  • Introduction of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrrolo[2,3-d]pyrimidine core reacts with a piperidine derivative[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....

  • Attachment of the Cyclopropanesulfonamide Group: 2,3-d ....

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be used to convert functional groups to their reduced forms, such as converting nitro groups to amines.

  • Substitution: : Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.

  • Coupling Reactions: : These reactions are used to form bonds between two molecules, often involving the use of catalysts.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and coupling catalysts (e.g., palladium on carbon).

Scientific Research Applications

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a tool in biological studies to investigate cellular processes and pathways.

  • Medicine: : It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for the treatment of diseases such as cancer and autoimmune disorders.

  • Industry: : The compound can be used in the production of various chemical products, including dyes, pigments, and polymers.

Comparison with Similar Compounds

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is unique due to its specific structural features and biological activity[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d .... Similar compounds include:

  • Tofacitinib: : A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and psoriatic arthritis[_{{{CITATION{{{_4{N-methyl-N- ( (3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo 2,3-d ....

  • Ruxolitinib: : Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.

  • Baricitinib: : A JAK inhibitor used for the treatment of rheumatoid arthritis.

These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities.

Properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRFESSRUQFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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